

Technical Guide: Spectroscopic Analysis of 1-Acetyl-6-amino-3,3-dimethylindoline

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Compound of Interest

Compound Name: 1-Acetyl-6-amino-3,3-dimethylindoline

Cat. No.: B1288890

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for the compound **1-Acetyl-6-amino-3,3-dimethylindoline**, a molecule of interest in synthetic and medicinal chemistry. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented. The experimental protocols for obtaining this data are also described to ensure reproducibility. This guide is intended to serve as a key reference for researchers working with this and related compounds.

Spectroscopic Data

The structural characterization of **1-Acetyl-6-amino-3,3-dimethylindoline** is crucial for its application in research and development. The following tables summarize the key data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.01	d, $J=7.9$ Hz	1H	H-7
6.54	dd, $J=7.9, 2.1$ Hz	1H	H-5
6.49	d, $J=2.1$ Hz	1H	H-4
3.81	s	2H	H-2
3.65	br s	2H	NH ₂
2.19	s	3H	COCH ₃
1.28	s	6H	2 x CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
168.7	C=O
145.2	C-6
143.9	C-7a
124.6	C-7
114.8	C-5
110.1	C-4
109.9	C-3a
56.1	C-2
43.8	C-3
28.6	2 x CH ₃
24.3	COCH ₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3420, 3340	Strong, Sharp	N-H Stretch (Amino group)
2960, 2870	Medium	C-H Stretch (Aliphatic)
1645	Strong	C=O Stretch (Amide)
1610, 1500	Medium	C=C Stretch (Aromatic)
1370	Medium	C-N Stretch

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	219.1497	219.1495

Experimental Protocols

The following protocols detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.
- Sample Preparation: 10 mg of **1-Acetyl-6-amino-3,3-dimethylindoline** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Parameters:
 - Pulse Program: zg30

- Number of Scans: 16
- Acquisition Time: 3.98 seconds
- Relaxation Delay: 1.0 second
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.09 seconds
 - Relaxation Delay: 2.0 seconds
- Data Processing: The data was processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

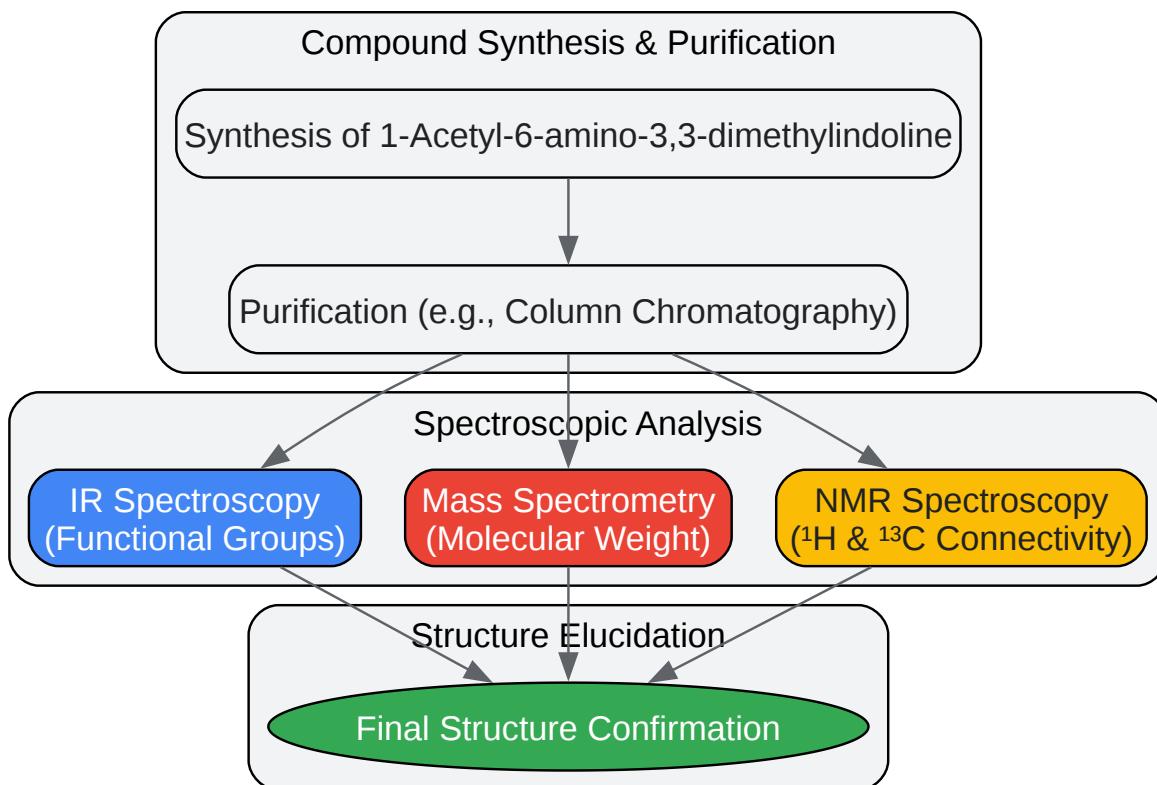
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR Two accessory was utilized.
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
- Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 8
- Data Processing: The spectrum was recorded as transmittance and the data was processed using the instrument's software.

Mass Spectrometry

- Instrumentation: A Waters Xevo G2-XS QToF mass spectrometer with an electrospray ionization (ESI) source was used.
- Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.
- Parameters:
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.0 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Mass Range: 50-1200 m/z
- Data Processing: The data was acquired and processed using MassLynx software.

Logical Workflow and Data Integration

The characterization of a novel compound like **1-Acetyl-6-amino-3,3-dimethylindoline** follows a logical progression of analytical techniques to elucidate its structure.



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Caption: Workflow for the synthesis and structural elucidation of **1-Acetyl-6-amino-3,3-dimethylindoline**.

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